Oxamine Blue 4R

Description

Historical Development and Significance of Synthetic Azo Dyes

The field of synthetic dyes originated in 1856 with William Henry Perkin's accidental discovery of mauveine. slideshare.netararatrugs.com This event marked a significant turning point, leading to a rapid shift from natural colorants, which had been used for centuries, to synthetic alternatives. araratrugs.comiipseries.orgbritannica.com By the turn of the 20th century, synthetic dyes had captured nearly 90% of the industrial dye market. britannica.com This transition was driven by the burgeoning textile industry's demand for dyes that were inexpensive, readily available, and simple to apply, overcoming the economic and logistical limitations of natural dyes. britannica.com

Within the expanding world of synthetic colorants, azo dyes emerged as a dominant and commercially significant class. britannica.comcdnsciencepub.com The first azo dye was prepared in 1858, and their development was spurred by the discovery of diazo compounds by Peter Greiss in the same year. iipseries.orgajchem-a.com A key milestone was the creation of Congo red in 1884, the first direct dye, which could color cotton without a mordant. britannica.comdyespigments.net Azo dyes are characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. ajchem-a.comjchemrev.com Their relative ease of synthesis, cost-effectiveness, and the vast spectrum of bright, intense colors achievable have made them the most widely used class of dyes. nih.govijrrjournal.comscribd.com They currently account for over 60-70% of all dyes used in industries such as textiles, paper, leather, and printing. nih.govscribd.com

Classification and Structural Characteristics of Azo Dyes

The fundamental structural characteristic of an azo dye is the azo group (–N=N–), which acts as the primary chromophore responsible for the compound's color. slideshare.netijrrjournal.comstainsfile.com This azo group connects two or more, typically aromatic, molecular fragments. jchemrev.comresearchgate.net The color of the dye is determined by the azo bond in conjunction with the associated aromatic structures (like benzene (B151609) or naphthalene (B1677914) rings, known as the chromogen) and other functional groups called auxochromes. nih.govijrrjournal.com Auxochromes, such as hydroxyl (–OH), amino (–NH2), and sulfonic acid (–SO3H) groups, modify the color and are crucial for enhancing the dye's affinity for textile fibers and conferring water solubility. ijrrjournal.comscribd.com

Azo dyes are classified based on several criteria, most notably their chemical structure and method of application.

Based on Chemical Structure: A primary classification is based on the number of azo groups in the molecule. stainsfile.comresearchgate.net

Monoazo dyes contain one –N=N– group.

Disazo dyes contain two –N=N– groups. stainsfile.com

Trisazo and polyazo dyes contain three or more –N=N– groups, respectively. stainsfile.com

Based on Application Method: This classification relates to how the dye is applied to a substrate.

Acid dyes: Water-soluble anionic dyes applied to fibers like wool, silk, and nylon. slideshare.net

Basic dyes: Cationic dyes used for materials like acrylics.

Direct dyes: These dyes have a high affinity for cellulosic fibers (like cotton) and are applied directly from an aqueous solution. britannica.comdyespigments.net They are water-soluble, often due to the presence of sulfonate groups. dyespigments.net

Disperse dyes: Non-ionic dyes with low water solubility, used for synthetic fibers like polyester (B1180765) and nylon.

Reactive dyes: Form a covalent bond with the fiber, resulting in excellent wash fastness. nih.gov

Positioning of Oxamine Blue 4R (C.I. Direct Blue 3) within the Azo Dye Family

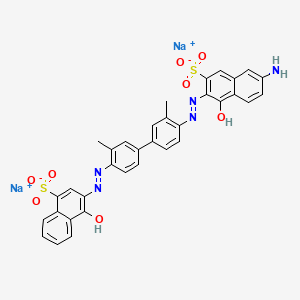

Oxamine Blue 4R, identified by the Colour Index name C.I. Direct Blue 3 and CAS number 2429-72-3, is a prominent member of the azo dye family. chemwhat.comworlddyevariety.com Based on its chemical structure, it is classified as a disazo (or double azo) dye, as it contains two azo (–N=N–) linkages within its molecule. worlddyevariety.com

According to its application method, it belongs to the class of direct dyes. worlddyevariety.com This indicates its utility in dyeing cellulosic fibers such as cotton, paper, and leather directly from a water-based solution. scribd.com Its solubility in water is facilitated by the two sulfonate groups present in its structure. chemnet.com The synthesis of Oxamine Blue 4R involves a two-step coupling reaction: 3,3′-Dimethylbenzidine is first subjected to double nitriding and coupled with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid under alkaline conditions, followed by a second coupling reaction with 4-Hydroxynaphthalene-1-sulfonic acid. worlddyevariety.comchemicalbook.com

Properties of Oxamine Blue 4R

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | disodium;7-amino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2-sulfonate | |

| Synonyms | C.I. Direct Blue 3, C.I. 23705, Erie Violet 2B | chemwhat.comworlddyevariety.comchemnet.com |

| CAS Number | 2429-72-3 | chemnet.com |

| Molecular Formula | C₃₄H₂₅N₅Na₂O₈S₂ | chemnet.com |

| Molecular Weight | 741.70 g/mol | worlddyevariety.comchemnet.com |

| Chemical Class | Disazo Dye | worlddyevariety.com |

| Application Class | Direct Dye | worlddyevariety.com |

| Appearance | Dark red-light blue powder | worlddyevariety.comchemicalbook.com |

| Solubility | Soluble in water (forms a violet-black solution), slightly soluble in ethanol (B145695) (forms a red-light purple solution). | worlddyevariety.comchemicalbook.com |

Research Trajectories and Academic Relevance of Oxamine Blue 4R

The academic relevance of azo dyes like Oxamine Blue 4R extends beyond their primary application in coloration. A significant area of research focuses on their environmental impact and remediation from industrial wastewater. Due to their complex aromatic structure, azo dyes are often resistant to degradation under conventional aerobic wastewater treatment conditions. ajchem-a.com This persistence has prompted numerous studies into effective removal methods.

One major research trajectory involves the use of adsorbents to remove dyes from aqueous solutions. A study on a similar compound, "oxamine blue GN," investigated its removal from water using expanded graphite (B72142) as an adsorbent. tsijournals.com The research explored the thermodynamic and kinetic characteristics of the adsorption process, finding it to be spontaneous and well-described by a pseudo-second-order kinetic model. tsijournals.com Such studies are crucial for developing efficient and low-cost materials for treating textile and paper mill effluents. Another study demonstrated the high adsorption capacity of ferrocene-based compounds for removing anionic dyes like methyl blue from wastewater, highlighting a common research theme in environmental chemistry. jyu.fi While not directly involving Oxamine Blue 4R, this line of inquiry into dye adsorption is highly relevant to compounds of its class. The presence of sulfonate groups makes Oxamine Blue 4R an anionic dye, making it a suitable candidate for studies involving adsorption onto various materials.

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;7-amino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H27N5O8S2.2Na/c1-18-13-20(7-11-27(18)36-38-29-17-30(48(42,43)44)25-5-3-4-6-26(25)33(29)40)21-8-12-28(19(2)14-21)37-39-32-31(49(45,46)47)16-22-15-23(35)9-10-24(22)34(32)41;;/h3-17,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVISFDXEWCPPS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)[O-])C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25N5Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201023728 | |

| Record name | C.I. Direct Blue 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

741.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2429-72-3 | |

| Record name | Erie violet 2B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002429723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Direct Blue 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 3-[[4'-[(6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxynaphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT BLUE 3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI7XX23078 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Structural Elucidation of Oxamine Blue 4r

Application of Advanced Spectroscopic Techniques for Structural Characterization

A suite of spectroscopic techniques is indispensable for piecing together the molecular puzzle of complex organic compounds like Oxamine Blue 4R. Each method provides unique insights into different aspects of the molecule's structure, from its atomic connectivity to its electronic properties.

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The IR spectrum of C.I. Direct Blue 15, a close analogue of Oxamine Blue 4R, displays several characteristic absorption bands that confirm its key structural features. mdpi.com These findings can be extrapolated to understand the functional group composition of Oxamine Blue 4R.

Distinctive stretching vibrations for N-H and aromatic C-H bonds are observed in the 2800–3000 cm⁻¹ region. mdpi.com A significant band around 1700 cm⁻¹ is attributed to the S=O stretching of the sulfonate groups. mdpi.com The aromatic nature of the compound is confirmed by C=C stretching vibrations within the aromatic rings, which appear as a triplet of bands around 1640, 1570, and 1460 cm⁻¹. mdpi.com The presence of the crucial azo linkage (N=N) is indicated by a stretching band around 1598 cm⁻¹. mdpi.com Furthermore, multiple bands in the 1300-1460 cm⁻¹ range are assigned to N-H and C-H bending vibrations. mdpi.com

Table 1: Characteristic IR Absorption Bands for C.I. Direct Blue 15

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| 2800–3000 | Stretching | N-H and Aromatic C-H | mdpi.com |

| ~1700 | Stretching | S=O | mdpi.com |

| ~1640, 1570, 1460 | Stretching | Aromatic C=C | mdpi.com |

| ~1598 | Stretching | N=N (Azo) | mdpi.com |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing chromophores, the parts of a molecule responsible for its color. For azo dyes like Oxamine Blue 4R, the extended system of conjugated double bonds constitutes the primary chromophore. Studies on C.I. Direct Blue 15 show a maximum absorption wavelength (λmax) in the visible region at approximately 602 nm. mdpi.com This absorption in the orange-red part of the electromagnetic spectrum is responsible for the dye's characteristic blue color. The intensity of this absorption is directly proportional to the dye concentration, a principle that is widely used for quantitative analysis. mdpi.comijcrt.org

Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of C.I. Direct Blue 15, an analogue of Oxamine Blue 4R, is C₃₄H₂₄N₆Na₄O₁₆S₄, corresponding to a molecular weight of 992.81 g/mol . mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no single-crystal XRD data for Oxamine Blue 4R itself has been reported, studies involving the interaction of the analogous C.I. Direct Blue 15 with other materials provide indirect evidence of its solid-state behavior. For instance, XRD has been used to confirm the crystalline structure of materials that photocatalytically degrade the dye. nih.gov

More directly, research on the interaction of Direct Blue 15 with cellulose (B213188) has shown that the dye molecules can be included between the cellulose sheets. nih.gov X-ray measurements of these composite materials indicated a crystalline state, suggesting that the dye molecules adopt an ordered arrangement within the cellulose matrix. nih.gov This implies that under certain conditions, Oxamine Blue 4R can participate in forming ordered, crystalline structures, a key factor in its application and interaction with fibrous materials.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements within a compound, which is used to verify its empirical and molecular formula. The molecular formula of C.I. Direct Blue 15, a close structural analogue to Oxamine Blue 4R, is C₃₄H₂₄N₆Na₄O₁₆S₄. mdpi.comacs.org This formula corresponds to the elemental composition detailed in the table below. Such analysis is crucial for confirming the purity of the synthesized dye and for ensuring it matches the expected stoichiometry. acs.org

Table 2: Elemental Composition of C.I. Direct Blue 15 (C₃₄H₂₄N₆Na₄O₁₆S₄)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 34 | 408.34 | 41.13% |

| Hydrogen | H | 1.01 | 24 | 24.24 | 2.44% |

| Nitrogen | N | 14.01 | 6 | 84.06 | 8.47% |

| Oxygen | O | 16.00 | 16 | 256.00 | 25.79% |

| Sulfur | S | 32.07 | 4 | 128.28 | 12.92% |

| Sodium | Na | 22.99 | 4 | 91.96 | 9.26% |

| Total | | | | 992.88 | 100.00% |

Environmental Chemistry and Remediation of Oxamine Blue 4r in Aquatic Systems

Adsorption Studies for Wastewater Treatment

Adsorption has emerged as a promising and widely studied method for the removal of dyes from wastewater due to its operational simplicity, cost-effectiveness, and high efficiency. researchgate.netmaxwellsci.comutp.edu.my The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

A variety of materials have been investigated for their potential to adsorb dyes from aqueous solutions. These include commercially available adsorbents like granular activated carbon and alternative, low-cost materials derived from agricultural and industrial waste. utp.edu.myepa.gov For instance, materials such as sawdust, argan shells, and various biopolymers have shown promise in dye removal. mdpi.comphyschemres.orgmdpi.com

The effectiveness of an adsorbent is largely dependent on its physical and chemical properties. Key characterization techniques are employed to understand these properties:

Scanning Electron Microscopy (SEM): Provides high-resolution images of the adsorbent's surface morphology, revealing its texture and porosity.

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the functional groups present on the adsorbent's surface, which play a crucial role in the adsorption process by providing active sites for dye binding.

Brunauer-Emmett-Teller (BET) Analysis: Determines the specific surface area and pore size distribution of the adsorbent, which are critical factors influencing its adsorption capacity.

One study focused on the use of expanded graphite (B72142) (EG) as an adsorbent for Oxamine Blue GN. The EG was prepared from crude graphite and characterized by its expanded volume, specific surface area, and pore cubage. tsijournals.com Another study explored the potential of poly-pyrrole-magnetite nanocomposites (PPy/Fe3O4) for the removal of Multi-Active-Blue dye. researchgate.netmaxwellsci.com

Adsorption kinetics describe the rate at which a dye is removed from solution and provides insights into the mechanism of adsorption. Several kinetic models are used to analyze experimental data:

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites on the adsorbent.

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. physchemres.orgjyu.fi

Intraparticle Diffusion Model: This model is used to identify the diffusion mechanism and determine if it is the rate-limiting step.

Studies on the adsorption of various dyes have shown that the pseudo-second-order model often provides the best fit for the experimental data, suggesting that chemisorption is the dominant mechanism. physchemres.orgjyu.fie3s-conferences.org For the adsorption of Oxamine Blue GN on expanded graphite, the kinetic data were well-described by the pseudo-second-order model, and internal diffusion was identified as the rate-limiting step. tsijournals.com

The time to reach equilibrium is an important parameter in adsorption studies. For Oxamine Blue GN, the time to reach equilibrium was found to be dependent on temperature, with faster adsorption occurring at higher temperatures. tsijournals.com

Interactive Data Table: Adsorption Kinetic Models

| Kinetic Model | Description | Key Parameters |

| Pseudo-First-Order | Assumes the rate of adsorption is proportional to the number of available sites. | k1 (rate constant) |

| Pseudo-Second-Order | Assumes the rate-limiting step is chemisorption. | k2 (rate constant), qe (equilibrium adsorption capacity) |

| Intraparticle Diffusion | Used to identify the diffusion mechanism and rate-limiting step. | kid (intraparticle diffusion rate constant) |

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. Several isotherm models are used to analyze this relationship:

Langmuir Isotherm: This model assumes monolayer adsorption on a homogeneous surface with a finite number of identical adsorption sites. physchemres.orge3s-conferences.org

Freundlich Isotherm: This is an empirical model that describes multilayer adsorption on a heterogeneous surface. physchemres.orge3s-conferences.org

Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process.

The adsorption of Oxamine Blue GN on expanded graphite was found to follow a Type I isotherm, which is characteristic of microporous adsorbents. tsijournals.com The Langmuir model is often found to be a good fit for dye adsorption, suggesting a monolayer coverage of the adsorbent surface. physchemres.orge3s-conferences.org

Thermodynamic parameters, such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide information about the spontaneity and nature of the adsorption process.

ΔG°: A negative value indicates a spontaneous adsorption process.

ΔH°: A negative value indicates an exothermic process, while a positive value indicates an endothermic process.

ΔS°: A positive value suggests an increase in randomness at the solid-liquid interface during adsorption.

For the adsorption of Oxamine Blue GN on expanded graphite, the negative ΔG° value indicated that the adsorption was spontaneous. tsijournals.com Thermodynamic studies of other dye adsorption processes have shown both exothermic and endothermic behaviors, depending on the specific adsorbent and adsorbate. jyu.fiaaru.edu.jo

Interactive Data Table: Adsorption Isotherm Models

| Isotherm Model | Description | Key Parameters |

| Langmuir | Assumes monolayer adsorption on a homogeneous surface. | Qmax (maximum adsorption capacity), b (Langmuir constant) |

| Freundlich | Describes multilayer adsorption on a heterogeneous surface. | KF (Freundlich constant), n (adsorption intensity) |

| Temkin | Considers indirect adsorbate-adsorbate interactions. | B (Temkin constant), AT (equilibrium binding constant) |

The efficiency of the adsorption process is influenced by several environmental factors:

pH: The pH of the solution can affect the surface charge of the adsorbent and the ionization of the dye molecule, thereby influencing the electrostatic interactions between them. mdpi.comazom.commdpi.com For some dyes, adsorption is optimal at acidic pH, while for others, a basic pH is preferred. mdpi.com In the case of Oxamine Blue GN, pH was found to have no significant influence on the adsorption capacity of expanded graphite. tsijournals.com

Ionic Strength: The presence of salts in the wastewater can affect the adsorption capacity. For Oxamine Blue GN, the presence of NaCl and Na2SO4 was found to improve the adsorbance on expanded graphite. tsijournals.com

Temperature: Temperature can influence the adsorption process by affecting the solubility of the dye and the kinetics of adsorption. The adsorption of Oxamine Blue GN on expanded graphite was found to be more rapid at higher temperatures. tsijournals.com

Adsorption Isotherms and Thermodynamic Analysis

Degradation Pathways and Mechanisms

In addition to physical removal methods like adsorption, the biological degradation of azo dyes is a critical area of research for the complete mineralization of these pollutants.

Microorganisms, particularly fungi and bacteria, have demonstrated the ability to decolorize and degrade azo dyes. This process often involves the initial adsorption of the dye onto the microbial biomass, followed by enzymatic degradation.

Fungal Degradation:

White-rot fungi are particularly effective in degrading a wide range of complex aromatic compounds, including azo dyes. These fungi produce extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidases (LiPs), manganese-dependent peroxidases (MnPs), and laccases, which are non-specific and can break down the chromophoric azo bonds. neptjournal.com

Several fungal species have been studied for their ability to degrade azo dyes:

Aspergillus niger and Trichoderma viride have shown the capability to decolorize Synozol Red, Yellow, and Navy-Blue dyes. nih.gov

A newly isolated white-rot fungus, Antrodia P5, was able to effectively degrade Reactive Blue 4 at high concentrations. nih.gov

The degradation of Reactive Blue 4 by Antrodia P5 was found to proceed through the breakdown of the dye into its side chain and anthraquinone (B42736) parts. nih.gov

The efficiency of fungal degradation can be influenced by factors such as the availability of carbon and nitrogen sources, which can affect the production of ligninolytic enzymes.

Bacterial Degradation:

Bacteria can also play a significant role in the degradation of azo dyes. Some bacteria produce azoreductases, enzymes that cleave the azo bond, often under anaerobic conditions. neptjournal.com The resulting aromatic amines are then typically degraded further under aerobic conditions. neptjournal.com

Studies have identified several bacterial genera capable of degrading azo dyes, including Pseudomonas, Bacillus, and Klebsiella. ijcmas.com For instance, Pandoraea sp. strain EBR-01 has been used in combination with ozonation to achieve the complete degradation of reactive dyes. nih.gov

The degradation of oxamyl (B33474), a carbamate (B1207046) pesticide, by Pseudomonas strains involves the hydrolysis of the compound to oxamyl oxime. frontiersin.orgresearchgate.net

Enzyme-Mediated Decolorization (e.g., Laccase Activity)

Chemical and Photochemical Degradation Studies

No specific studies detailing the chemical or photochemical degradation of Oxamine Blue 4R were identified in the available research.

There is no specific data available on the application of Advanced Oxidation Processes (AOPs) for the decolorization of Oxamine Blue 4R. AOPs are a class of aqueous phase oxidation methods that rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH), to destroy pollutants. uctm.edu These processes are known to be effective for the degradation of a wide range of complex organic compounds, including other dye classes.

No mechanistic studies for the chemical or photochemical degradation of Oxamine Blue 4R were found. For other triphenylmethane (B1682552) dyes, degradation by persulfate has been shown to proceed via the formation of one or more intermediates, depending on the reaction conditions and pH. uctm.edu The degradation of anthraquinonic dyes by laccases has been proposed to occur through the formation of an azo link, leading to different final products. unl.pt

Advanced Oxidation Processes (AOPs) for Dye Decolorization

Environmental Fate Modeling and Persistence Assessment

Specific environmental fate modeling and formal persistence assessments for Oxamine Blue 4R are not available in the public domain. A Safety Data Sheet for the synonym C.I. Acid Blue 296 explicitly states that there is "no data available" for persistence and degradability or bioaccumulative potential. echemi.com

However, the structural class of Oxamine Blue 4R provides some indication of its likely environmental behavior. As a benzidine-based azo dye, it belongs to a group of compounds known for their environmental persistence. nih.gov Azo colorants are generally resistant to aerobic biodegradation. mst.dk Their fate in wastewater treatment plants often involves adsorption to sewage sludge. mst.dk In the anaerobic conditions typical of sludge and sediments, these dyes can be reduced by microorganisms, leading to the cleavage of the azo bond and the release of constituent aromatic amines. mst.dkepa.gov Because Oxamine Blue 4R is derived from 3,3′-Dimethylbenzidine, its degradation has the potential to release this and other aromatic amines into the environment.

Computational and Theoretical Investigations of Oxamine Blue 4r

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Oxamine Blue 4R, DFT calculations can elucidate the distribution of electrons and predict sites of chemical reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity.

For Oxamine Blue 4R, analysis of the HOMO and LUMO energy levels reveals regions of the molecule that are more susceptible to electrophilic or nucleophilic attack. The distribution of these orbitals is typically spread across the conjugated system of the molecule, which includes the aromatic rings and the azo linkages.

Table 1: Frontier Molecular Orbital Data for Oxamine Blue 4R (Illustrative)

| Parameter | Energy (eV) | Description |

| HOMO Energy | -5.8 | Indicates the electron-donating capacity. |

| LUMO Energy | -2.5 | Indicates the electron-accepting capacity. |

| HOMO-LUMO Gap | 3.3 | Correlates with the chemical stability of the molecule. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other chemical species. The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue-colored areas represent positive potential, indicating sites for nucleophilic attack. Green areas denote neutral potential.

In the case of Oxamine Blue 4R, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the sulfonate and hydroxyl groups, making them potential sites for interaction with cations. The aromatic rings may exhibit regions of both positive and negative potential, influencing their interaction with other molecules.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and charge distribution within a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which is a key factor in stabilizing the molecule. The analysis quantifies the stabilization energy associated with these interactions, often referred to as E(2) energy.

For Oxamine Blue 4R, NBO analysis can reveal the extent of charge delocalization across its extensive conjugated system. This delocalization is a primary contributor to the dye's color and stability. The analysis can identify specific donor-acceptor interactions between orbitals that stabilize the molecular structure.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Dynamics (MD) Simulations for Interaction Studies (e.g., Adsorption Mechanisms)

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the mechanisms of interaction between Oxamine Blue 4R and various surfaces or materials. For instance, MD simulations can be employed to understand the adsorption process of the dye onto materials used in water treatment, such as activated carbon or clays.

By simulating the system at an atomic level, researchers can observe the orientation of the dye molecule as it approaches the adsorbent surface, identify the key functional groups involved in the binding, and calculate the interaction energies. This information is vital for designing more effective adsorbent materials for the removal of such dyes from wastewater.

Quantum Chemical Predictions of Degradation Potential and Pathways

Quantum chemical methods can be used to predict the potential for a molecule to degrade and to elucidate the most likely degradation pathways. By calculating the bond dissociation energies and the energies of potential intermediates and transition states, researchers can identify the weakest bonds in the Oxamine Blue 4R molecule.

These calculations can suggest which parts of the molecule are most susceptible to attack by reactive species, such as hydroxyl radicals, which are often involved in advanced oxidation processes for wastewater treatment. This predictive capability can guide the development of effective degradation technologies for Oxamine Blue 4R.

Structure-Activity Relationship Modeling for Environmental Performance (excluding biological activity)

Structure-Activity Relationship (SAR) models are theoretical models that relate the chemical structure of a molecule to its activity or properties. In the context of environmental performance, SARs can be developed to predict properties like a dye's persistence in the environment, its potential for bioaccumulation, or its adsorption characteristics.

For Oxamine Blue 4R, a SAR model could be built by correlating its structural features (e.g., number of aromatic rings, presence of sulfonate groups) with its observed environmental behavior. Such models are valuable for assessing the environmental impact of existing dyes and for designing new dyes with improved environmental profiles, focusing solely on their physicochemical and environmental properties.

Analytical Methodologies for Detection and Quantification of Oxamine Blue 4r in Environmental Matrices

Chromatographic Techniques

Chromatography is a powerful and widely used technique for separating and identifying components within a mixture. libretexts.org For the analysis of azo dyes such as Oxamine Blue 4R, both high-performance liquid chromatography and gas chromatography are instrumental.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., DAD, MS/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of synthetic dyes due to its ability to separate non-volatile and thermally unstable compounds, which is characteristic of many dyes. nih.govunl.ptd-nb.infonih.gov When coupled with advanced detection methods, HPLC provides both qualitative and quantitative data with high accuracy and precision. nih.gov

A Diode Array Detector (DAD) is frequently used with HPLC for the analysis of dyes. nih.govunl.ptd-nb.info This detector can acquire the entire UV-Vis spectrum of the eluting compounds, which aids in the identification of dyes by comparing their spectra with those of known standards. d-nb.info For instance, a study on the analysis of 11 synthetic dyes utilized an HPLC-DAD system with an ether-linked phenyl stationary phase, achieving limits of detection (LODs) between 0.005 and 0.013 μg/mL. d-nb.info The selection of specific wavelengths for different colored dyes allows for their simultaneous detection and quantification. d-nb.info

For even more definitive identification and structural elucidation, HPLC can be coupled with tandem mass spectrometry (MS/MS). nih.govunl.pt This technique, known as LC-MS/MS, provides molecular weight and fragmentation information, which is highly specific to a particular compound. opcw.org This is particularly valuable for complex environmental samples where multiple contaminants may be present. The development of LC-MS/MS methods allows for the sensitive detection of a wide array of dyes and their degradation products. mdpi.com

| Technique | Principle | Common Detector | Key Advantages |

| HPLC | Separation based on differential partitioning of analytes between a stationary phase and a mobile liquid phase. libretexts.org | DAD, MS/MS nih.govunl.ptd-nb.infounl.pt | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds. nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

While HPLC is ideal for analyzing intact dye molecules, Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of the degradation products of azo dyes. mdpi.comuga.edu Azo dyes can break down into smaller, more volatile aromatic amines under certain environmental conditions. mdpi.comepa.gov GC-MS is well-suited for separating and identifying these volatile compounds. uga.edu

The process often involves a chemical reduction of the azo dye, which cleaves the azo bond (-N=N-) to form corresponding amines. epa.gov These amines are then analyzed by GC-MS. This approach can serve as a screening method to assess the potential toxicity of industrial effluents, as some of the aromatic amine degradation products are known to be carcinogenic. epa.gov For example, the analysis of metabolites formed after the degradation of Basic Orange 2 by Escherichia coli was successfully carried out using GC-MS. mdpi.com

It is important to note that direct GC-MS analysis of intact azo dyes is often challenging due to their low volatility and thermal instability. epa.gov However, for their smaller, more volatile degradation products, GC-MS provides excellent separation and definitive identification through mass spectral libraries.

Spectrophotometric Methods for Quantification

Spectrophotometric methods are based on the principle that molecules absorb light at specific wavelengths. These techniques are often simpler and more cost-effective than chromatographic methods, making them suitable for routine quantification.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a straightforward and widely used method for determining the concentration of colored compounds like Oxamine Blue 4R in aqueous solutions. asianpubs.orgarabjchem.orgresearchgate.net The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. scielo.br By measuring the absorbance of a sample at the wavelength of maximum absorption (λmax) for Oxamine Blue 4R, its concentration can be determined from a calibration curve prepared with standards of known concentrations. asianpubs.orgscielo.br

For example, in a study on the decolorization of reactive azo dyes, UV-visible spectrophotometric analysis was used to affirm the degradation of the dyes by measuring the change in color intensity. frontiersin.org This technique is particularly useful for monitoring the efficiency of dye removal processes in wastewater treatment. frontiersin.org

| Parameter | Description |

| Principle | Measurement of light absorption by the dye molecule at a specific wavelength. |

| Governing Law | Beer-Lambert Law. scielo.br |

| Application | Quantification of dye concentration in solutions, monitoring decolorization processes. frontiersin.org |

Fluorescence Spectroscopy for Sensitive Detection

Fluorescence spectroscopy is another powerful technique that can offer higher sensitivity for the detection of certain compounds compared to UV-Vis spectrophotometry. mdpi.com This method involves exciting a molecule at a specific wavelength and measuring the light emitted at a longer wavelength. acs.org While not all azo dyes are naturally fluorescent, some can be derivatized or their detection can be enhanced using fluorescent probes. chemrxiv.orgnih.govmdpi.com

Recent advancements have utilized the inner filter effect (IFE) in combination with conjugated polymer arrays for the quantitative profiling of azo dyes at nanomolar concentrations. nsf.gov This approach uses the absorption of light by the dye to quench the fluorescence of a sensor, allowing for highly sensitive and selective detection. nsf.gov This method has shown potential for differentiating between closely related azo dyes in water. nsf.gov

Sample Preparation and Extraction Techniques for Complex Matrices

Environmental samples such as industrial effluents, river water, and soil are often complex matrices containing various substances that can interfere with the analysis of the target analyte. researchgate.net Therefore, effective sample preparation and extraction techniques are essential to isolate and concentrate the dye before analysis. researchgate.netmdpi.com

Commonly used techniques include:

Solid-Phase Extraction (SPE): This is a widely used method for the extraction and pre-concentration of dyes from aqueous samples. d-nb.info It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of a suitable solvent. d-nb.info

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. researchgate.net

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These are modern extraction techniques that use ultrasonic waves or microwaves to accelerate the extraction process, often resulting in higher yields and reduced solvent consumption. encyclopedia.pubemerald.com

Aqueous Extraction: A simple and environmentally friendly method where the dye is extracted using water, often with heating to improve efficiency. encyclopedia.pub

The choice of extraction method depends on the properties of the dye and the nature of the sample matrix. emerald.comekb.egyoutube.com For instance, a study on the determination of synthetic dyes in beverages and foodstuffs utilized SPE for efficient extraction from candies. d-nb.info

| Technique | Principle | Application |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted. d-nb.info | Extraction and pre-concentration from aqueous samples. d-nb.info |

| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases. researchgate.net | General purpose extraction from aqueous samples. |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to enhance extraction. encyclopedia.pub | Faster extraction with reduced solvent use. encyclopedia.pub |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample. encyclopedia.pubemerald.com | Rapid extraction with lower energy consumption. encyclopedia.pub |

| Aqueous Extraction | Uses water as the solvent, often with heating. encyclopedia.pub | Sustainable and safe extraction method. encyclopedia.pub |

Method Validation for Research Applications (e.g., linearity, precision, accuracy, detection limits)

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. mastelf.com For a compound like Oxamine Blue 4R, this involves providing documented evidence that the chosen method, such as HPLC with a Diode-Array Detector (DAD), consistently produces reliable and accurate data when analyzing environmental samples like water or soil. The key parameters validated include linearity, precision, accuracy, and detection limits. ajptr.comuns.ac.id

Linearity

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specific range. ajptr.com This is typically evaluated by preparing a series of standard solutions of Oxamine Blue 4R at different concentrations and analyzing them. The results are plotted as a graph of instrument response versus concentration, and a linear regression is performed. uns.ac.id A high correlation coefficient (R²) is required to demonstrate linearity. mastelf.com

For a hypothetical HPLC-DAD method for Oxamine Blue 4R analysis in wastewater, linearity would be assessed by injecting at least five to six standard concentrations.

Illustrative Data Table 1: Linearity of a Hypothetical HPLC Method for Oxamine Blue 4R

| Concentration (µg/L) | Peak Area (Arbitrary Units) |

|---|---|

| 5.0 | 125,340 |

| 10.0 | 251,680 |

| 25.0 | 628,950 |

| 50.0 | 1,255,900 |

| 75.0 | 1,884,350 |

| 100.0 | 2,511,800 |

| Linear Regression Output | |

| Slope | 25,105 |

| Intercept | 1,230 |

| Correlation Coefficient (R²) | 0.9995 |

An R² value greater than 0.99 is generally considered acceptable, indicating a strong linear relationship between the concentration of Oxamine Blue 4R and the instrument's response over the tested range. mastelf.com

Precision

Precision measures the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the Relative Standard Deviation (%RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): The precision obtained by the same analyst on the same day using the same equipment. researchgate.net

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment. mastelf.com

Illustrative Data Table 2: Precision of a Hypothetical HPLC Method for Oxamine Blue 4R

| Concentration Level (µg/L) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6 over 3 days) |

|---|---|---|

| 10.0 (Low) | 1.8 | 2.5 |

| 50.0 (Medium) | 1.2 | 1.9 |

| 100.0 (High) | 0.9 | 1.5 |

For trace analysis in environmental samples, %RSD values below 5% are often considered acceptable, demonstrating that the method is precise. uns.ac.id

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. ajptr.com It is often determined through recovery studies by spiking a blank environmental matrix (e.g., clean water or soil extract) with a known concentration of the analyte (Oxamine Blue 4R) and analyzing it. The percentage of the analyte recovered is then calculated. uns.ac.id Accuracy should be assessed at multiple concentration levels across the specified range. researchgate.net

Illustrative Data Table 3: Accuracy (Recovery) of a Hypothetical HPLC Method for Oxamine Blue 4R in Spiked Water Samples

| Amount Spiked (µg/L) | Amount Measured (µg/L, mean of n=3) | % Recovery |

|---|---|---|

| 10.0 | 9.8 | 98.0 |

| 50.0 | 50.7 | 101.4 |

| 100.0 | 99.1 | 99.1 |

Acceptable recovery ranges for dyes in environmental matrices are typically between 80% and 110%, indicating that the method can accurately quantify the analyte. uns.ac.iduns.ac.id

Detection and Quantification Limits

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. ajptr.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. ajptr.com These limits are crucial for determining the method's sensitivity. They are often calculated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. mdpi.com

Illustrative Data Table 4: Detection and Quantification Limits for Oxamine Blue 4R

| Parameter | Method | Result (µg/L) |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N = 3) | 0.8 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N = 10) | 2.5 |

These values indicate the minimum concentration of Oxamine Blue 4R that can be detected and quantified in an environmental sample, which is essential for assessing low-level contamination. mdpi.comunicamp.br

Future Research Directions and Sustainable Dye Chemistry

Development of Novel and Environmentally Benign Azo Dye Synthesis Routes

The conventional synthesis of Oxamine Blue 4R involves the double nitriding of 3,3′-Dimethylbenzidine, which is then coupled first with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid under alkaline conditions, and subsequently with 4-Hydroxynaphthalene-1-sulfonic acid. chemicalbook.com This process, while effective, is representative of traditional azo dye synthesis methods that often rely on harsh conditions and generate significant chemical waste.

Research into sustainable chemistry is actively exploring greener synthetic pathways to mitigate these environmental drawbacks. These novel routes, applicable to the synthesis of azo dyes, focus on reducing or eliminating the use of hazardous solvents and reagents, improving energy efficiency, and simplifying purification processes.

Key areas of development include:

Solvent-Free Synthesis: Grinding technology represents a significant leap forward in green chemistry. Synthesizing azo dyes by grinding reagents together at room temperature under solvent-free conditions has proven to be a simple, rapid, and cost-effective method. researchgate.nettandfonline.com This approach minimizes reaction time, enhances atom efficiency, and avoids the use of toxic liquid acids and solvents. tandfonline.com

Novel Catalytic Systems: The use of solid acid catalysts, such as nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) or sulfonic acid functionalized magnetic nanoparticles, offers an eco-friendly alternative to traditional liquid acids. tandfonline.comrsc.org These catalysts are often inexpensive, highly efficient, and can be easily recovered and recycled, which is a key advantage of the process. rsc.org

Benign Reaction Media: Ionic liquids are being investigated as green promoters and solvents for diazo coupling reactions. researchgate.net Research has demonstrated efficient azo dye synthesis using Brønsted acidic ionic liquids in water, operating at room temperature under metal-free conditions. researchgate.net This method offers mild reaction conditions and allows for the recyclability of the promoter. researchgate.net

These emerging synthetic strategies aim to overcome the limitations of conventional methods, such as the instability of diazonium salts and the generation of side products, paving the way for a more sustainable production of azo dyes. tandfonline.comrsc.org

Enhanced Remediation Technologies for Oxamine Blue 4R and Other Azo Dyes

Azo dyes, which constitute 60-70% of all known dye structures, are a major component of textile industry wastewater. nih.govencyclopedia.pub Their complex aromatic structure makes them resistant to degradation, posing a significant environmental challenge. Research is focused on developing more effective and eco-friendly technologies to remove these dyes from effluents.

Comparative Overview of Remediation Technologies

| Technology | Mechanism | Advantages | Limitations |

| Physical Adsorption | Dyes bind to the surface of an adsorbent material like activated carbon, zeolite, or alumina. nih.gov | Effective for a wide range of dyes; materials can sometimes be regenerated. | Can be costly; disposal of saturated adsorbent creates secondary waste. medcraveonline.com |

| Chemical Methods (e.g., Ozonation) | Strong oxidizing agents like ozone (O₃), often enhanced with H₂O₂ or UV light, break down the dye molecule. nih.govencyclopedia.pub | Rapid degradation of dye molecules. | High energy demand; potential formation of toxic byproducts; can be expensive. medcraveonline.com |

| Bioremediation | Microorganisms (bacteria, fungi, algae) use enzymes like azoreductase and laccase to break the azo bond (-N=N-), decolorizing the dye. nih.govencyclopedia.pub | Eco-friendly and cost-effective; can lead to complete mineralization of the dye. nih.gov | Slower process; requires specific environmental conditions (pH, temperature); can be less effective on complex dyes. medcraveonline.com |

| Nano-Augmented Remediation | The use of nanoparticles (NPs), such as biogenic iron NPs or myco-farmed NPs, to catalyze and accelerate the degradation process. medcraveonline.comnih.gov | Rapid and highly efficient degradation, even at high dye concentrations. nih.gov | Emerging technology; potential long-term environmental impact of nanoparticles needs further study. |

| Phycoremediation & Phytoremediation | Use of micro-algae (phycoremediation) or plants (phytoremediation) to absorb and biotransform pollutants. greener-h2020.eu | Sustainable and low-cost; potential for resource recovery from wastewater. | Slower than chemical methods; effectiveness depends on plant/algae species and specific contaminants. greener-h2020.eu |

Advanced strategies often combine methods, such as integrated ozonation and anaerobic treatment, to improve efficiency and reduce costs. encyclopedia.pub A significant focus of bioremediation research is the enzymatic breakdown of the azo bond, which converts the colored dye into colorless aromatic amines. encyclopedia.pub Further research is aimed at ensuring the complete degradation of these potentially harmful intermediates. medcraveonline.comgreener-h2020.eu

Integration of Computational Chemistry in Dye Design and Environmental Management

Computational chemistry, particularly methods like Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. researchgate.net It allows scientists to model and predict the behavior of molecules at the quantum level, accelerating the design of new dyes and providing insights into their environmental impact. researchgate.netmdpi.com

In the context of azo dyes, computational studies are being applied to:

Predict Molecular Properties: Researchers can calculate the geometric structure, electronic properties, and absorption spectra of dye molecules. mdpi.comresearchgate.net This helps in understanding the relationship between a dye's structure and its color, stability, and performance. researchgate.net

Design Novel Dyes: By simulating molecular modifications, chemists can design new dyes with desired characteristics, such as improved lightfastness or specific affinities for certain fabrics, before undertaking costly and time-consuming laboratory synthesis. researchgate.net This is particularly relevant in high-tech applications like dye-sensitized solar cells. researchgate.net

Elucidate Reaction Mechanisms: Computational models can clarify complex chemical phenomena, such as the tautomerism between azo and hydrazone forms, which affects a dye's properties. researchgate.net

Assess Environmental Interactions: DFT can be used to study the adsorption of dyes onto surfaces, which is crucial for developing better remediation materials. researchgate.net It can also help predict the potential toxicity and degradation pathways of dyes and their byproducts, aiding in environmental risk assessment. mdpi.com

By applying these computational tools to Oxamine Blue 4R and related structures, researchers can design more environmentally benign alternatives and develop more effective strategies for its removal from wastewater.

Policy Implications and Research in Sustainable Textile Processing

Global policy is a major driver of the shift towards sustainability in the textile industry. alchemietechnology.com Governments and international bodies are implementing regulations that compel manufacturers to address the entire lifecycle of their products, from raw material sourcing to end-of-life disposal. sustainability-directory.com

Key policy trends influencing research in textile chemistry include:

Extended Producer Responsibility (EPR): EPR frameworks mandate that producers are financially responsible for the post-consumer management of their products. sustainability-directory.com This incentivizes the design of more durable, repairable, and recyclable textiles and pushes for research into dyes that are either easier to remove during recycling or are biodegradable.

Circular Economy Initiatives: Policies promoting a circular economy aim to minimize waste and keep materials in use for as long as possible. alchemietechnology.comsustainability-directory.com For the dye industry, this means developing dyes compatible with recycling processes and exploring innovations in separating dyes from fibers.

Chemical Regulations: Stricter regulations, such as those phasing out hazardous substances, are driving research into safer, non-toxic, and often bio-based chemical alternatives for all stages of textile processing, including dyeing. alchemietechnology.comwatermanaustralia.com

Transparency and Labeling: Mandates for greater transparency require companies to disclose information about the substances used in their products and their environmental impact. eeb.org This encourages the adoption of certified sustainable dyes and processes.

These policies create a powerful incentive for research and development in sustainable dye chemistry. They push the industry away from a linear "take-make-dispose" model and towards a circular system where dyes like Oxamine Blue 4R are replaced by greener alternatives, and any effluent is treated with highly efficient, environmentally sound technologies. sustainability-directory.comweforum.org

Q & A

Q. What spectroscopic methods are most effective for characterizing Oxamine Blue 4R’s structural and functional properties?

Methodological Answer:

- UV-Vis Spectroscopy : Ideal for determining λmax and monitoring chromophore stability under varying pH/temperature .

- Fluorescence Spectroscopy : Quantifies purity and detects degradation byproducts via emission spectra analysis (e.g., validated in studies on Ponceau 4R and Brilliant Blue) .

- FT-IR and NMR : Use peak assignments to confirm functional groups (e.g., azo bonds, sulfonic groups) and assess synthetic consistency .

Q. How can researchers ensure reproducibility in synthesizing Oxamine Blue 4R?

Methodological Answer:

- Protocol Standardization : Document reaction conditions (temperature, solvent ratios, catalysts) and validate via triplicate trials.

- Analytical Cross-Check : Compare HPLC retention times and mass spectrometry data with published literature .

- Batch-to-Batch Analysis : Use ANOVA to assess variability in yield/purity across syntheses .

Intermediate Research Questions

Q. What statistical approaches resolve contradictions in Oxamine Blue 4R’s stability data across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., Web of Science, Google Scholar) and apply random-effects models to account for heterogeneity .

- Sensitivity Testing : Isolate variables (e.g., light exposure, ionic strength) using fractional factorial design .

- Error Source Identification : Quantify measurement uncertainty via Monte Carlo simulations .

Q. How to optimize experimental designs for studying Oxamine Blue 4R’s environmental impact?

Methodological Answer:

- Microcosm Studies : Simulate aquatic ecosystems with controlled variables (pH, microbial load) and LC-MS/MS for trace detection .

- Degradation Pathway Modeling : Combine kinetic studies (pseudo-first-order fits) with DFT calculations to predict intermediate metabolites .

- Ecotoxicology Benchmarks : Compare EC50 values against OECD guidelines for dyes .

Advanced Research Questions

Q. How can machine learning improve predictive modeling of Oxamine Blue 4R’s photodegradation kinetics?

Methodological Answer:

- Feature Selection : Input variables include pH, irradiance, and initial concentration; validate via SHAP analysis .

- Algorithm Training : Use weighted least squares support vector machines (WLS-SVM) to handle non-linear relationships, as demonstrated for Brilliant Blue .

- Model Validation : Cross-check predictions with experimental half-life data under UV/VIS irradiation .

Q. What interdisciplinary strategies address gaps in Oxamine Blue 4R’s toxicological profile?

Methodological Answer:

- Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-HRMS) to identify biomarker responses in model organisms .

- High-Throughput Screening : Use microplate assays to assess cytotoxicity across cell lines (e.g., HepG2, HEK293) .

- Regulatory Alignment : Map findings to REACH and EPA frameworks for hazard classification .

Methodological Resources

4.1 Recommended databases for literature reviews on Oxamine Blue 4R:

- Web of Science : Filter by "Cited Reference" searches to trace foundational studies (e.g., Russell and Burch’s 3R principles applied to dye testing) .

- Google Scholar : Use advanced operators (e.g.,

site:.edu + "Oxamine Blue 4R" + synthesis) to exclude non-academic sources . - ChemSpider : Validate CAS numbers and cross-reference spectral data .

4.2 Guidelines for data presentation in Oxamine Blue 4R studies:

- Tables : Include raw data (e.g., absorbance values, reaction yields) in appendices; highlight processed data (normalized means ± SD) in results .

- Figures : Prioritize color-coded line graphs for degradation kinetics; avoid overcrowding chemical structures in TOC graphics .

Contradiction Resolution Framework

For conflicting data (e.g., variable EC50 values):

Replication : Repeat experiments using identical protocols and reagents .

Contextual Analysis : Scrutinize study conditions (e.g., buffer composition, organism species) .

Consensus Workshops : Engage interdisciplinary teams to draft standardized testing protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.